molecular formula C14H13N3O4 B12044345 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide

Cat. No.: B12044345
M. Wt: 287.27 g/mol
InChI Key: WXSKTXWFPVDOCZ-OQLLNIDSSA-N
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Description

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide is an organic compound that features a furan ring, a hydrazine moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the condensation of furan-2-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-methoxyphenyl isocyanate to yield the final product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives

    Reduction: Hydrazine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of key proteins, thereby inhibiting cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-ylmethylene)hydrazinecarboxamide
  • N-(2-Methoxyphenyl)-2-oxoacetamide
  • 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-phenyl-2-oxoacetamide

Uniqueness

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide is unique due to the presence of both the furan ring and the methoxyphenyl group, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

N'-[(E)-furan-2-ylmethylideneamino]-N-(2-methoxyphenyl)oxamide

InChI

InChI=1S/C14H13N3O4/c1-20-12-7-3-2-6-11(12)16-13(18)14(19)17-15-9-10-5-4-8-21-10/h2-9H,1H3,(H,16,18)(H,17,19)/b15-9+

InChI Key

WXSKTXWFPVDOCZ-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=CO2

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CO2

Origin of Product

United States

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